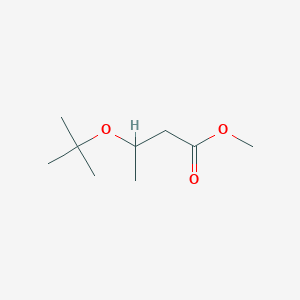

Methyl 3-(tert-Butoxy)butanoate

説明

Methyl 3-(tert-Butoxy)butanoate is an ester derivative of butanoic acid, featuring a tert-butoxy (–OC(CH₃)₃) group at the 3-position of the butanoyl chain. This compound is characterized by its bulky tert-butoxy substituent, which imparts significant steric hindrance and lipophilicity. Such structural attributes make it valuable in organic synthesis, particularly as a protected intermediate in pharmaceutical and polymer chemistry.

特性

分子式 |

C9H18O3 |

|---|---|

分子量 |

174.24 g/mol |

IUPAC名 |

methyl 3-[(2-methylpropan-2-yl)oxy]butanoate |

InChI |

InChI=1S/C9H18O3/c1-7(6-8(10)11-5)12-9(2,3)4/h7H,6H2,1-5H3 |

InChIキー |

DVTJEBJCYBDOSR-UHFFFAOYSA-N |

正規SMILES |

CC(CC(=O)OC)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-(tert-Butoxy)butanoate can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. For instance, the reaction of 3-(tert-butoxy)butanoic acid chloride with methanol under controlled conditions can yield Methyl 3-(tert-Butoxy)butanoate .

Industrial Production Methods: In industrial settings, the production of Methyl 3-(tert-Butoxy)butanoate often employs flow microreactor systems. These systems allow for efficient and sustainable synthesis by directly introducing the tert-butoxycarbonyl group into various organic compounds .

化学反応の分析

Types of Reactions: Methyl 3-(tert-Butoxy)butanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce primary alcohols.

Substitution: The ester can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water as the nucleophile.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Various nucleophiles under controlled conditions.

Major Products:

Hydrolysis: 3-(tert-Butoxy)butanoic acid and methanol.

Reduction: Primary alcohols.

Substitution: Products depend on the nucleophile used.

科学的研究の応用

Methyl 3-(tert-Butoxy)butanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce the tert-butoxycarbonyl group into molecules.

Biology: Studied for its potential role in biosynthetic and biodegradation pathways.

Medicine: Investigated for its potential use in drug development and biocatalytic processes.

Industry: Employed in the production of perfumes, flavoring agents, and other industrial chemicals.

作用機序

The mechanism of action of Methyl 3-(tert-Butoxy)butanoate involves its reactivity as an ester. In hydrolysis reactions, acid catalysis increases the electrophilicity of the carbonyl carbon, allowing water to add to the carbonyl carbon and form a tetrahedral alkoxide intermediate . In reduction reactions, the ester is reduced to a primary alcohol through the nucleophilic addition of a hydride ion .

類似化合物との比較

Ethyl 3-Hydroxy-3-methylbutanoate

Key Differences :

- Substituent: Ethyl 3-hydroxy-3-methylbutanoate (C₇H₁₄O₃, MW 146.18) features a hydroxyl (–OH) group at the 3-position, contrasting with the tert-butoxy group in the target compound .

- Polarity and Solubility: The hydroxyl group enhances polarity and aqueous solubility compared to the hydrophobic tert-butoxy substituent. This difference influences their utility in aqueous vs. non-polar reaction environments.

- Reactivity : The hydroxyl group may participate in hydrogen bonding or oxidation reactions, whereas the tert-butoxy group is more chemically inert, serving primarily as a protecting group.

Methyl 2-Benzoylamino-3-oxobutanoate

Key Differences :

- Functional Groups: This compound (C₁₂H₁₃NO₄) contains benzoylamino (–NHCOC₆H₅) and oxo (=O) groups at the 2- and 3-positions, respectively .

- Electronic Effects: The electron-withdrawing benzoylamino and oxo groups increase electrophilicity at the ester carbonyl, enhancing reactivity toward nucleophiles. In contrast, the tert-butoxy group in Methyl 3-(tert-Butoxy)butanoate is electron-donating, stabilizing the ester against hydrolysis.

- Applications : Used in condensation reactions (e.g., with aromatic amines), whereas the tert-butoxy analog may prioritize steric protection in multi-step syntheses.

Methyl cis-4-Hydroxycyclohexanecarboxylate

Key Differences :

- Core Structure: This compound (CAS 3618-03-9) incorporates a cyclohexane ring with a hydroxyl group at the 4-position, unlike the linear butanoyl chain of the target compound .

- Steric and Conformational Effects: The cyclohexane ring introduces rigidity, while the tert-butoxy group in Methyl 3-(tert-Butoxy)butanoate creates a flexible yet sterically hindered environment.

- Lipophilicity : The tert-butoxy group increases lipophilicity compared to the hydroxylated cyclohexane derivative, affecting membrane permeability in drug design.

Methyl 3-{[2-(4-Methoxyphenyl)ethyl]amino}butanoate

Key Differences :

- Substituent: This compound (C₁₄H₂₁NO₃, MW 251) has an amino (–NH–) group linked to a 4-methoxyphenyl moiety, contrasting with the ether-based tert-butoxy group .

- Basicity and Interactions: The amino group enables hydrogen bonding and protonation, making it suitable for ionic interactions in biological systems. The tert-butoxy group, being non-basic, contributes to hydrophobic interactions.

- Applications: The amino-substituted ester may serve as a chiral intermediate in drug synthesis, while the tert-butoxy variant likely functions as a protecting group or solubility modifier.

Mechanistic and Structural Insights

- Steric Effects: The tert-butoxy group in Methyl 3-(tert-Butoxy)butanoate shields adjacent reactive sites, reducing unintended side reactions (e.g., nucleophilic attack) .

- Electronic Effects : As an electron-donating group, the tert-butoxy substituent stabilizes the ester carbonyl, enhancing resistance to hydrolysis compared to electron-withdrawing analogs .

- Thermodynamic Stability : Bulky substituents increase thermal stability, making the compound suitable for high-temperature reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。